molecular formula C17H20N4O3 B11283619 ethyl 4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate

ethyl 4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate

Cat. No.: B11283619
M. Wt: 328.4 g/mol
InChI Key: LNTSNYUUMONZGJ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate is a complex organic compound featuring a pyrazole ring, a piperazine ring, and an ester functional group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, forming 3-phenyl-1H-pyrazole-5-carboxylic acid.

    Coupling with Piperazine: The carboxylic acid group of the pyrazole derivative is then activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reacted with piperazine to form the amide bond.

    Esterification: Finally, the esterification of the carboxyl group with ethanol in the presence of an acid catalyst yields this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing automated systems for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic ring in the pyrazole moiety can undergo electrophilic substitution reactions, introducing various substituents that can modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of ethyl 4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For instance, it may inhibit enzymes involved in inflammation or cell proliferation, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Similar pyrazole structure but with different substituents.

    1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with a different functional group arrangement.

Uniqueness

Ethyl 4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate is unique due to the combination of the pyrazole and piperazine rings, which can confer distinct biological activities and chemical reactivity. This dual-ring structure is less common and provides a versatile scaffold for further chemical modifications and applications in drug discovery.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl 4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H20N4O3/c1-2-24-17(23)21-10-8-20(9-11-21)16(22)15-12-14(18-19-15)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,18,19)

InChI Key

LNTSNYUUMONZGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC=CC=C3

Origin of Product

United States

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